N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the benzothiazole family. This compound is of significant interest due to its potential biological activities, including anti-inflammatory and analgesic properties .
Preparation Methods
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride involves several steps. The general synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl) morpholine hydrochloride to yield the final product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine under controlled temperatures .
Chemical Reactions Analysis
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play a crucial role in the inflammatory process . The compound’s anti-inflammatory effects are mediated through the inhibition of prostaglandin synthesis, thereby reducing inflammation and pain .
Comparison with Similar Compounds
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their substituents and specific activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar in structure but with variations in the morpholino group, affecting their biological activity.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
Property | Value |
---|---|
Molecular Formula | C20H25ClN4O4S |
Molecular Weight | 453.0 g/mol |
CAS Number | 1189677-97-1 |
This compound primarily interacts with tubulin, inhibiting its polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells. The compound has been shown to bind potently to the colchicine-binding site on tubulin, similar to established antitubulin agents .
Biological Activity
The biological activity of this compound has been evaluated through various studies, demonstrating its potential as an anticancer agent. Key findings include:
- In Vitro Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. Studies indicate that it can overcome multidrug resistance (MDR) mechanisms commonly seen in cancer therapy .
- In Vivo Efficacy : In animal models, treatment with this compound resulted in significant tumor reduction without evident neurotoxicity, suggesting a favorable therapeutic window .
- Selectivity and Potency : The compound has shown selectivity towards certain cancer types while maintaining a low toxicity profile in normal cells. Its EC50 value at the human M4 receptor is reported to be 1.3 µM, indicating moderate potency .
Case Studies
Several studies have documented the efficacy of this compound:
- Study 1 : A study evaluating the effects on PC-3 cells demonstrated a dose-dependent inhibition of cell proliferation with IC50 values in the nanomolar range, showcasing its potential as a lead compound for further development .
- Study 2 : In xenograft models, administration of the compound resulted in tumor growth inhibition rates ranging from 30% to 70%, depending on the dosage and treatment duration .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-16-5-4-6-18(15-16)22(27)26(10-9-25-11-13-29-14-12-25)23-24-20-19(28-3)8-7-17(2)21(20)30-23;/h4-8,15H,9-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUVLYUHMCDNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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